(R)-Bicalutamide

Androgen Receptor Enantioselectivity Binding Affinity

Procure (R)-Bicalutamide for reproducible AR research. As the active R-enantiomer, it exhibits ~30-fold higher AR affinity (Ki=11±2 nM) and a 1-week half-life versus the inactive, rapidly cleared (S)-enantiomer. Using this pure enantiomer eliminates the confounding 50% inert component in racemic mixtures, ensuring consistent target engagement and dose-response accuracy in LNCaP/VCaP models.

Molecular Formula C18H14F4N2O4S
Molecular Weight 430.4 g/mol
CAS No. 113299-40-4
Cat. No. B015944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Bicalutamide
CAS113299-40-4
Synonyms(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide;  (R)-Casodex; 
Molecular FormulaC18H14F4N2O4S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
InChIKeyLKJPYSCBVHEWIU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in chloroform and absolute ethanol;  sparingly soluble in methanol;  soluble in acetone and tetrahydrofuan
Practically insoluble in water at 37 °C (5 mg/1000 mL)
9.28e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Bicalutamide CAS 113299-40-4: Active Enantiomer of the Nonsteroidal Antiandrogen for Androgen Receptor Research


(R)-Bicalutamide (CAS 113299-40-4) is the (R)-enantiomer of the nonsteroidal antiandrogen bicalutamide, acting as a competitive androgen receptor (AR) antagonist with antineoplastic activity . The clinical formulation of bicalutamide is a racemic mixture, yet its therapeutic antiandrogenic activity resides almost exclusively in the (R)-enantiomer [1]. This compound is characterized by its chiral sulfoxide moiety, with a molecular formula of C₁₈H₁₄F₄N₂O₄S and molecular weight of 430.37 g/mol, and is widely utilized in prostate cancer research .

Why (R)-Bicalutamide Cannot Be Interchanged with Racemic Bicalutamide or the (S)-Enantiomer in Research Applications


Substituting (R)-bicalutamide with racemic bicalutamide or the (S)-enantiomer introduces significant variability in androgen receptor (AR) binding and functional outcomes that can compromise experimental reproducibility and data interpretation. The (R)-enantiomer possesses an approximately 30-fold higher binding affinity for the AR compared to the (S)-enantiomer [1]. Consequently, racemic mixtures contain 50% inactive or minimally active (S)-enantiomer, which dilutes the effective molar concentration of the active species and can confound dose-response relationships [2]. For studies requiring precise stereochemical control—such as AR binding assays, molecular dynamics simulations, or investigations of enantiomer-specific metabolism—use of the pure (R)-enantiomer is essential to eliminate this confounding variable.

(R)-Bicalutamide (CAS 113299-40-4) Comparative Evidence: Quantified Differentiation from Analogs and Alternatives


Enantioselective AR Binding: ~30-Fold Higher Affinity of (R)-Bicalutamide Versus (S)-Bicalutamide

(R)-Bicalutamide demonstrates substantially higher androgen receptor (AR) binding affinity compared to its (S)-enantiomer counterpart. The (R)-enantiomer exhibits an approximately 30-fold higher binding affinity to the AR than the (S)-enantiomer [1]. This enantioselective binding behavior is consistent across structurally related chiral nonsteroidal AR ligands, where all (R)-isomers demonstrate much higher binding affinity compared to their corresponding (S)-isomers [2].

Androgen Receptor Enantioselectivity Binding Affinity Chiral Pharmacology

Competitive AR Antagonist Potency: (R)-Bicalutamide IC₅₀ in MDA 453 Cells

(R)-Bicalutamide functions as a competitive non-steroidal androgen receptor antagonist in cellular models. In MDA 453 breast cancer cells, which express androgen receptor, (R)-bicalutamide exhibits an IC₅₀ of 0.17 μM for AR antagonism [1]. This value provides a baseline potency reference for comparing second-generation AR antagonists and for establishing concentration ranges in mechanistic studies.

IC₅₀ MDA 453 AR Antagonist Cellular Assay

W741L AR Mutation: (R)-Bicalutamide Agonist Switch Versus Pure Antagonism of Darolutamide

In the context of the W741L androgen receptor mutation—a clinically relevant mutation that emerges during bicalutamide therapy and confers resistance—(R)-bicalutamide undergoes a functional switch from antagonist to partial agonist. This agonist activity in the W741L mutant background is a distinctive pharmacological liability not shared by newer agents such as darolutamide, which maintains pure antagonism regardless of AR mutation status [1]. This differential behavior is critical for interpreting experimental outcomes in models of acquired resistance.

AR Mutation W741L Agonist Switch Castration-Resistant Prostate Cancer

Physicochemical Identity: Chiral Purity Verified by Optical Rotation Specification

Procurement of (R)-bicalutamide rather than racemic bicalutamide is validated by specific chiral purity metrics. Commercially available (R)-bicalutamide (CAS 113299-40-4) is supplied with defined optical rotation specifications: [α] = -83.0° to -85.0° (c=1, MeOH) . This specification confirms the enantiomeric identity and purity, distinguishing it from the racemate (CAS 90357-06-5), which has a different optical rotation profile, and from the (S)-enantiomer (CAS 113299-38-0), which would exhibit positive rotation.

Chiral Purity Optical Rotation Quality Control Enantiomeric Excess

(R)-Bicalutamide (CAS 113299-40-4): Evidence-Based Research Applications and Procurement Scenarios


Stereospecific AR Binding and Structure-Activity Relationship (SAR) Studies

(R)-Bicalutamide is the appropriate selection for experiments requiring precise quantification of enantiomer-specific androgen receptor interactions. With an approximately 30-fold higher AR binding affinity relative to the (S)-enantiomer , the pure (R)-enantiomer eliminates the confounding presence of the low-affinity (S)-enantiomer found in racemic mixtures. This is essential for molecular docking studies, competitive binding assays, and any investigation where the molar concentration of the active species must be accurately known.

Acquired Resistance Mechanism Studies: W741L AR Mutation Modeling

Researchers investigating acquired resistance to first-generation antiandrogens should procure (R)-bicalutamide as a reference tool compound. Unlike darolutamide and other second-generation AR antagonists that maintain pure antagonism regardless of mutation status, (R)-bicalutamide undergoes a documented antagonist-to-agonist functional switch in the presence of the W741L AR mutation . This property makes (R)-bicalutamide uniquely suited as a positive control or mechanistic probe in studies examining resistance-conferring AR mutations and the structural basis of ligand-induced receptor activation.

Enantiomer-Specific Pharmacokinetic and Metabolism Studies

For investigations of stereoselective metabolism or enantiomer-specific pharmacokinetics, (R)-bicalutamide is the essential procurement choice. Since clinical bicalutamide is administered as a racemate but therapeutic activity resides almost exclusively in the (R)-enantiomer , studies of metabolic fate, CYP enzyme interactions, or formulation bioavailability that require isolated tracking of the active enantiomer must use the pure (R)-enantiomer rather than the racemic mixture [1].

Quality Control and Analytical Method Development

(R)-Bicalutamide serves as a critical reference standard for chiral chromatographic method development and quality control applications. Its defined optical rotation specification ([α] = -83.0° to -85.0°, c=1, MeOH) provides a verifiable metric for confirming enantiomeric identity and purity. This is essential for analytical laboratories developing or validating HPLC methods for enantiomeric separation of bicalutamide, or for forensic and regulatory applications requiring certified reference materials of known stereochemical configuration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Bicalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.